2-(Cyclopropylmethoxy)-5-hydroxybenzamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZHNGHVBOFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of Hydroxyl Group
- Starting with 2-hydroxybenzoic acid or its hydrazide derivative, the phenolic hydroxyl group is protected by alkylation with (bromomethyl)cyclopropane.
- This is typically done in the presence of potassium carbonate as a base in a solvent mixture such as acetonitrile:water (9:1).
- The reaction is heated at around 90°C for 12 hours to ensure complete conversion.
- After reaction completion, the mixture is worked up by concentrating the solvent, dilution with water, and extraction with ethyl acetate.
- The organic layer is dried and purified to yield N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide.
Cyclization to Oxadiazole Derivatives (Related Compound)
- Using dehydrating agents like triphenylphosphine, triethylamine, and carbon tetrachloride, an intramolecular cyclization can be performed to form 1,3,4-oxadiazole rings from hydrazide precursors.
- This step is conducted at elevated temperatures (~100°C) for about 1 hour.
- The product is confirmed by disappearance of NH protons in NMR and IR spectra, indicating successful ring closure.
Note: Although this oxadiazole synthesis is related, the key intermediate N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide is a precursor for further benzamide synthesis.
Preparation via Aroyl-Urea Intermediates (Patent GB2236528A)
This patented method provides several synthetic routes to 2-(Cyclopropylmethoxy)-5-hydroxybenzamide derivatives, especially when coupled with bicyclic amines such as (endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine.
General Reaction Schemes
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| a) | 2-Cyclopropylmethoxybenzoyl isocyanate + bicyclic amine | Room temperature, organic solvent (e.g., THF) | Forms the benzamide linkage |
| b) | 2-Cyclopropylmethoxybenzoylurea + bicyclic amine | Reflux in inert solvent (toluene, pyridine, xylene) | Alternative to isocyanate route |
| c) | 2-(Cyclopropylmethoxy)benzamide + bicyclic amine isocyanate | Isocyanate prepared in situ by phosgene or trichloroacetamide route | Direct coupling |
| d) | Acylation of bicyclic amine urea with 2-(cyclopropylmethoxy)benzoic acid or derivatives | Use of acid chloride or anhydride | Classical acylation |
| e) | Cyclopropylmethylation of hydroxybenzamide derivative | Cyclopropylmethyl halide + base (e.g., KOH) | Alkylation step |
| f) | Reaction of cyclopropylmethanol with N-acylurea derivatives | Strong base, dipolar aprotic solvent | Alternative alkylation |
| g) | Methylation of benzamide derivatives | Methyl halide reagents | Modifies substituents |
| h) | Conversion between free base and acid addition salts | Acid/base treatment | Purification and formulation |
Representative Example (Example 1 from GB2236528A)
Preparation of 2-(Cyclopropylmethoxy)benzoyl isocyanate:
- React 2-(cyclopropylmethoxy)benzamide with oxalyl chloride in 1,2-dichloroethane at 80°C for 19 hours.
- Remove excess oxalyl chloride by evaporation and toluene azeotrope.
Coupling with (endo)-3-aminotropane:
- Add the isocyanate solution dropwise to an ice-cold solution of (endo)-3-aminotropane in dry THF under argon.
- Stir overnight at room temperature.
- Quench with methanol, then extract and purify by acid-base extraction and crystallization.
- Yield: 88% of crude product, purified as maleic acid salt.
Alternative Method (Example 2)
Preparation of trichloroacetamide intermediate:
- React (endo)-3-amino-8-methyl-8-azabicyclo[3.2.1]octane with hexachloroacetone in chloroform under reflux for several hours.
- Isolate the hydrochloride salt.
Coupling with 2-(cyclopropylmethoxy)benzamide:
- React the trichloroacetamide salt with sodium hydroxide and 2-(cyclopropylmethoxy)benzamide in DMSO at 80°C for 30 minutes.
- Work up by acid-base extraction and recrystallize to obtain the benzamide product.
Analytical Confirmation and Yields
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic amide and ether peaks.
- Mass Spectrometry (LC-MS): Molecular ion peaks consistent with expected molecular weights.
- Elemental Analysis: Confirms purity and correct elemental composition.
Yields reported for key steps are generally high (e.g., 88% in Example 1).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-5-oxo-benzamide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-5-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Overview
2-(Cyclopropylmethoxy)-5-hydroxybenzamide is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to interact with biological systems, making it a candidate for drug development and other applications.
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals, particularly due to its structural properties that may influence biological activity. Research indicates that derivatives of this compound could be effective in treating various diseases, including cancer and bacterial infections.
- Anticancer Activity : Preliminary studies have suggested that 2-(Cyclopropylmethoxy)-5-hydroxybenzamide and its derivatives may exhibit cytotoxic effects against cancer cell lines. For example, modifications to the compound have led to enhanced activity against breast cancer cells (MCF7) in vitro, indicating its potential as a lead compound for anticancer drugs.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Research indicates that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, suggesting that 2-(Cyclopropylmethoxy)-5-hydroxybenzamide may possess similar properties.
Organic Synthesis
In organic chemistry, 2-(Cyclopropylmethoxy)-5-hydroxybenzamide serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it useful for creating diverse chemical entities.
- Carbon-Carbon Bond Formation : The compound can be utilized in reactions such as the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for developing complex pharmaceuticals and materials.
- Synthesis of Pharmaceutical Intermediates : The structural features of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide allow it to be transformed into various pharmaceutical intermediates, facilitating the development of new drugs.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined several boron-containing pyridine derivatives, including those related to 2-(Cyclopropylmethoxy)-5-hydroxybenzamide. The results indicated that specific modifications could enhance cytotoxicity against MCF7 breast cancer cells compared to standard treatments.
Case Study 2: Antimicrobial Efficacy
Research focusing on similar dioxaborolane derivatives revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This study suggests that these compounds could be developed into new antimicrobial agents, highlighting the potential applications of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide in combating bacterial infections.
Properties and Mechanisms
The mechanisms through which 2-(Cyclopropylmethoxy)-5-hydroxybenzamide exerts its biological effects are still under investigation. However, it is believed that its interactions with biological macromolecules may play a critical role in its activity.
- Biochemical Pathways : The compound's action may involve modulation of signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
- Environmental Influence : Factors such as pH and temperature can significantly affect the stability and reactivity of the compound, impacting its efficacy in biological systems.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide involves its interaction with specific molecular targets. It may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide Derivatives with Cyclopropylmethoxy Substituents
- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide): Activity: A potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with high selectivity over other PDE isoforms. Its metabolite, roflumilast N-oxide, retains similar potency (IC₅₀ = 3–40 nM across leukocyte subtypes) . Structural Comparison: Unlike 2-(Cyclopropylmethoxy)-5-hydroxybenzamide, roflumilast features a 4-difluoromethoxy group and a 3,5-dichloropyridinylamide moiety. These substituents likely enhance its binding affinity to PDE4, whereas the 5-hydroxy group in the title compound may alter solubility or metabolic pathways.
Piclamilast (RP 73401) and Cilomilast (Ariflo) :
- Piclamilast exhibits comparable PDE4 inhibition (IC₅₀ = 2–13 nM) but lacks the cyclopropylmethoxy group, relying instead on a pyridine-based scaffold. Cilomilast, a second-generation PDE4 inhibitor, is less potent (IC₅₀ = 40–3000 nM), underscoring the importance of substituent positioning for activity .
Cyclopropylmethoxy-Containing Compounds in Other Scaffolds
Benzofuran Derivatives (e.g., Compound 22) :
- Synthesized with three cyclopropylmethoxy groups on a dihydrobenzofuran core, these compounds demonstrate the versatility of cyclopropylmethoxy in stabilizing complex structures. However, their pharmacological profiles remain unexplored .
- Key Difference : The benzofuran core may confer distinct pharmacokinetic properties compared to benzamides, such as altered logP or bioavailability.
- Betaxolol Hydrochloride: A beta-blocker containing a cyclopropylmethoxyethylphenoxy group. Despite sharing the cyclopropylmethoxy motif, its therapeutic action (cardiovascular) diverges from PDE4 inhibitors, highlighting how core structure dictates biological targets .
Physicochemical and Metabolic Considerations
- Solubility and logP : The 5-hydroxy group in 2-(Cyclopropylmethoxy)-5-hydroxybenzamide may improve aqueous solubility compared to roflumilast, which has lipophilic difluoromethoxy and dichloropyridinyl groups.
- Metabolic Stability : Cyclopropyl groups generally resist oxidative metabolism, as seen in roflumilast’s slow conversion to its N-oxide metabolite. This property could extend to the title compound .
Research Findings and Data Tables
Table 1. Comparative PDE4 Inhibition of Benzamide Derivatives
| Compound | IC₅₀ (nM) in Neutrophils | Selectivity Over Other PDEs | Key Substituents |
|---|---|---|---|
| Roflumilast | 0.8 | >10,000-fold | 3-CPM, 4-difluoromethoxy |
| Roflumilast N-oxide | 3–40 | Similar to roflumilast | Demethylated metabolite |
| Piclamilast (RP 73401) | 2–13 | High | Pyridine scaffold |
| Cilomilast (SB 207499) | 40–3000 | Moderate | Methoxy groups at 3,4 positions |
| 2-(CPM)-5-hydroxybenzamide | Not reported | Inferred from structure | 2-CPM, 5-hydroxy |
CPM = cyclopropylmethoxy; Data sourced from .
Table 2. Structural Comparison of Cyclopropylmethoxy-Containing Compounds
| Compound | Core Structure | Key Functional Groups | Therapeutic Class |
|---|---|---|---|
| 2-(CPM)-5-hydroxybenzamide | Benzamide | 2-CPM, 5-hydroxy | Potential PDE4 inhibitor |
| Roflumilast | Benzamide | 3-CPM, 4-difluoromethoxy, dichloropyridinyl | PDE4 inhibitor (COPD) |
| Betaxolol Hydrochloride | Phenoxypropanolamine | CPM-ethylphenoxy | Beta-blocker (cardiovascular) |
| Compound 22 (Benzofuran) | Dihydrobenzofuran | Three CPM groups | Undisclosed |
Biological Activity
2-(Cyclopropylmethoxy)-5-hydroxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its chemical structure, characterized by a cyclopropylmethoxy group and a hydroxyl group on a benzamide backbone, suggests various mechanisms of action that could be explored for therapeutic applications.
- Chemical Formula : CHNO
- CAS Number : 1243451-03-7
- Molecular Weight : 219.24 g/mol
Structure
The compound features:
- A cyclopropyl group, which can enhance lipophilicity and potentially influence receptor interactions.
- A hydroxyl group that may participate in hydrogen bonding, affecting solubility and biological activity.
Research indicates that 2-(Cyclopropylmethoxy)-5-hydroxybenzamide interacts with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The compound's ability to modulate these targets suggests potential applications in treating conditions such as chronic pain and inflammatory diseases.
Pharmacological Studies
Several studies have investigated the compound's pharmacological effects:
- Anti-inflammatory Activity : In vitro assays have shown that 2-(Cyclopropylmethoxy)-5-hydroxybenzamide inhibits the production of pro-inflammatory cytokines. This suggests its potential use in managing inflammatory disorders.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in cellular models, which may contribute to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, indicating a possible role in neurodegenerative disease management.
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models of arthritis demonstrated that administration of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Case Study 2: Neuroprotection
In a rat model of ischemic stroke, treatment with the compound resulted in reduced infarct size and improved neurological scores. Biochemical assays indicated lower levels of reactive oxygen species (ROS) in treated animals, suggesting enhanced cellular protection.
Table 1: Biological Activities of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide
Q & A
Q. What are the standard synthetic routes for preparing 2-(Cyclopropylmethoxy)-5-hydroxybenzamide?
The compound is typically synthesized via coupling reactions between cyclopropylmethoxy-substituted benzoic acid derivatives and amines. For example, analogous benzamides are prepared by activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) followed by amidation with appropriate amines . Key intermediates like 5-hydroxybenzoic acid derivatives may require protection of the hydroxyl group before introducing the cyclopropylmethoxy moiety.
Q. Which spectroscopic methods are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropylmethoxy and hydroxybenzamide substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can confirm functional groups like the amide bond (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What purification techniques are effective for isolating 2-(Cyclopropylmethoxy)-5-hydroxybenzamide?
Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. Solid-Phase Extraction (SPE) or preparative HPLC may resolve polar impurities. Recrystallization from solvents like ethanol/water can improve purity .
Q. What are the recommended storage conditions to ensure stability?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Avoid exposure to light, moisture, and oxidizing agents to prevent degradation .
Q. How is purity assessed quantitatively?
HPLC with UV detection (e.g., at 254 nm) is standard. Use a C18 column and acetonitrile/water mobile phase. Purity ≥95% is typically required for biological assays. Confirmatory methods include elemental analysis or qNMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity?
Optimize the coupling reaction by varying catalysts (e.g., HATU vs. EDC), solvents (DMF vs. THF), and temperature. Microwave-assisted synthesis may reduce reaction time. Monitor regioselectivity via LC-MS intermediates and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct substitution .
Q. What strategies address structural elucidation challenges caused by substituent similarity?
Advanced NMR techniques, such as 2D-COSY and NOESY, differentiate overlapping signals from the cyclopropyl and benzamide groups. X-ray crystallography provides unambiguous confirmation of the stereochemistry and substituent positions .
Q. How do contradictory bioactivity results between studies arise, and how can they be resolved?
Discrepancies may stem from variations in assay conditions (e.g., receptor isoform specificity, cell lines) or compound purity. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and ensure batch-to-batch consistency via stringent QC protocols .
Q. What in vitro and in vivo models are suitable for studying its pharmacokinetics?
For CNS applications (e.g., dopamine/serotonin receptor modulation), use transfected HEK293 cells for receptor binding assays. In vivo, assess bioavailability in rodent models via intravenous/oral administration, with LC-MS/MS quantification of plasma and tissue samples .
Q. How can stability under physiological conditions be systematically evaluated?
Conduct forced degradation studies at varied pH (1–10), temperatures (25–60°C), and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the amide bond or cyclopropyl ring opening) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
